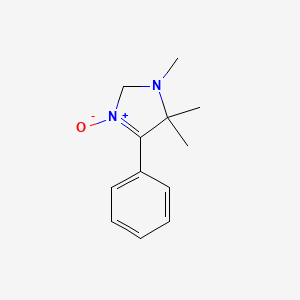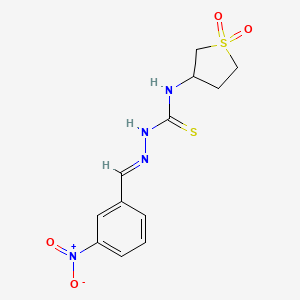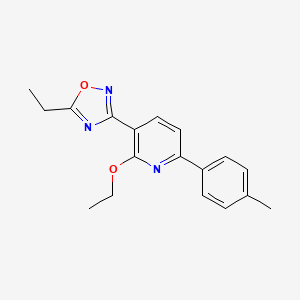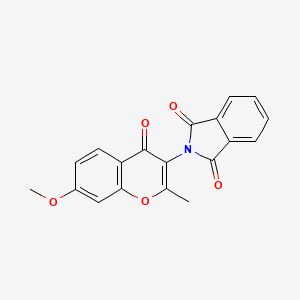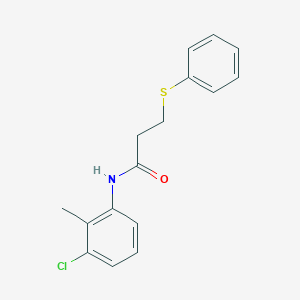![molecular formula C17H17FN2O B5754694 N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide, also known as DFP-001, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
作用机制
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide works by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of CK2, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced cell death. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides by binding to them and preventing them from forming toxic oligomers.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can induce cell cycle arrest and apoptosis by inhibiting the activity of CK2. In neurons, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can protect against oxidative stress-induced cell death by activating the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to use in various experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to have a high selectivity for CK2, which reduces the risk of off-target effects. One limitation is that N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on optimizing the synthesis method of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to improve its solubility and bioavailability. Finally, future studies could investigate the in vivo efficacy of N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide to determine its potential as a therapeutic agent.
合成方法
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a simple three-step reaction sequence. The first step involves the reaction of 4-dimethylaminobenzaldehyde with 4-fluorobenzaldehyde in the presence of potassium hydroxide and ethanol to form 4-(4-dimethylamino)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one. The second step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine and dichloromethane to form N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide. The final step involves the purification of the product using column chromatography.
科学研究应用
N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. In Alzheimer's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease. In Parkinson's disease, N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
属性
IUPAC Name |
(E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-20(2)16-10-8-15(9-11-16)19-17(21)12-5-13-3-6-14(18)7-4-13/h3-12H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCBXTCLJKHNEV-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)

![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)

![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)
![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)

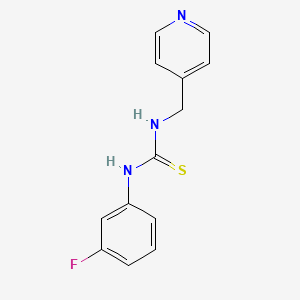
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
